molecular formula C9H8N2S B8198262 Terevalefim CAS No. 500128-99-4

Terevalefim

Cat. No.: B8198262
CAS No.: 500128-99-4
M. Wt: 176.24 g/mol
InChI Key: FOHWAQGURRYJFK-ONEGZZNKSA-N
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Description

Boron tribromide, commonly referred to as BB3, is a colorless, fuming liquid compound composed of boron and bromine. It is known for its sharp and irritating odor and is highly reactive, especially with water and alcohols . This compound is widely used in organic chemistry due to its strong Lewis acid properties.

Biochemical Analysis

Biochemical Properties

Terevalefim functions as a hepatocyte growth factor mimetic, selectively activating the c-MET receptor. This activation promotes tissue and organ repair by mimicking the biological activity of HGF. This compound interacts with the c-MET receptor, leading to the activation of downstream signaling pathways involved in cellular proliferation, survival, and migration . The compound’s interaction with the c-MET receptor is crucial for its role in biochemical reactions, as it triggers a cascade of events that facilitate tissue repair and regeneration.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By activating the c-MET receptor, it influences cell signaling pathways, gene expression, and cellular metabolism. This compound enhances cellular proliferation, reduces apoptosis, and promotes tissue repair and regeneration . These effects are particularly evident in cells involved in organ repair, such as hepatocytes and renal cells. The compound’s ability to modulate cell signaling pathways and gene expression is essential for its therapeutic potential in treating acute organ injuries.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the c-MET receptor, which is a tyrosine kinase receptor. Upon binding, this compound activates the receptor, leading to its phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways are involved in cellular proliferation, survival, and migration. This compound’s ability to activate these pathways is central to its role in promoting tissue repair and regeneration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, promoting sustained tissue repair and regeneration . The compound’s stability and degradation rates can vary depending on the experimental conditions, which can impact its efficacy in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes tissue repair and regeneration without significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including increased apoptosis and impaired cellular function . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound’s activation of the c-MET receptor triggers downstream signaling pathways that influence metabolic flux and metabolite levels . These pathways are essential for the compound’s role in promoting tissue repair and regeneration, as they regulate cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters and proteins influences its localization and accumulation within target tissues . This compound’s ability to selectively target and accumulate in tissues requiring repair is crucial for its therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within cells affects its activity and function, as it needs to reach the c-MET receptor to exert its effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Preparation Methods

Boron tribromide can be synthesized through the direct reaction of elemental boron with bromine at elevated temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of bromine gas. The industrial production of boron tribromide involves the reaction of boron oxide with carbon and bromine at high temperatures .

Chemical Reactions Analysis

Boron tribromide undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Boron tribromide is often compared with other boron halides such as boron trifluoride, boron trichloride, and boron triiodide. While all these compounds are strong Lewis acids, boron tribromide is particularly effective in demethylation reactions due to its higher reactivity with ethers . The similar compounds include:

  • Boron trifluoride (BF3)
  • Boron trichloride (BCl3)
  • Boron triiodide (BI3)

These compounds share similar properties but differ in their reactivity and specific applications .

Properties

IUPAC Name

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWAQGURRYJFK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Terevalefim, a small molecule developed by Angion Biomedica Corp., mimics the activity of hepatocyte growth factor (HGF). Through its actions, it activates the c-Met cascade, exhibits c-Met dependence and c-Met receptor activation. As it is able to activate repair pathways, it has been tested in clinical trials for acute kidney injury and in delayed graft function. As of July 2020, Angion has announced a Phase 2 proof-of-concept trial to invesigate terevalefim on preventing and mitigating lung injury in patients with COVID-19 (NCT04459676).
Record name Terevalefim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1070881-42-3
Record name Terevalefim [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terevalefim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEREVALEFIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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